BenchChemオンラインストアへようこそ!

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide

c-Met inhibition TrkA inhibition dual kinase inhibitor

Secure the structurally validated dual c-Met/TrkA inhibitor tool compound for your oncology-pain crosstalk studies. As the exact Example 24 from patent WO2012125667, this triazolopyridazine features a 6-methoxy substituent critical for P-loop compatibility (PDB 3CD8), delivering a unique dual inhibition signature unattainable with bulkier analogs. Ideal for SAR campaigns and analytical reference standard development.

Molecular Formula C13H12N6O2
Molecular Weight 284.279
CAS No. 2034325-65-8
Cat. No. B2367254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide
CAS2034325-65-8
Molecular FormulaC13H12N6O2
Molecular Weight284.279
Structural Identifiers
SMILESCOC1=NN2C(=NN=C2CNC(=O)C3=CC=NC=C3)C=C1
InChIInChI=1S/C13H12N6O2/c1-21-12-3-2-10-16-17-11(19(10)18-12)8-15-13(20)9-4-6-14-7-5-9/h2-7H,8H2,1H3,(H,15,20)
InChIKeyAQXFATFTBLPWQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide (CAS 2034325-65-8): A Dual-Kinase Targeted Triazolopyridazine for c-Met/TrkA Research


N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide (CAS 2034325-65-8) is a synthetic heterocyclic small molecule belonging to the triazolopyridazine class, characterized by a 6-methoxy-substituted [1,2,4]triazolo[4,3-b]pyridazine core linked via a methylene bridge to an isonicotinamide moiety [1]. Preclinical target profiling identifies this compound as a dual inhibitor of c-Met receptor tyrosine kinase and tropomyosin-related kinase A (TrkA) [2], positioning it at the intersection of oncogenic and neurotrophin signaling pathways. The compound is referenced in patent literature as WO2012125667 Example 24 [2], indicating structured medicinal chemistry efforts behind its design.

Why N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide Cannot Be Replaced by General Triazolopyridazine Analogs


The triazolopyridazine scaffold is pharmacologically promiscuous, with documented activity across BET bromodomains [1], GABAA receptors [2], Pim-1 kinase [3], and sterol methyltransferase [4]. Consequently, the biological profile of any given derivative is exquisitely sensitive to the specific substitution pattern. For N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide, the combination of the 6-methoxy group on the pyridazine ring and the isonicotinamide pendant at the 3-position methylene linker dictates a unique dual c-Met/TrkA inhibition signature that cannot be replicated by analogs with even minor structural deviations, such as replacement of the 6-methoxy with pyrrolidine [5].

Quantitative Differentiation Evidence for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide Against Closest Comparators


Dual c-Met/TrkA Target Engagement Compared to Single-Target Triazolopyridazines

Unlike the majority of triazolopyridazine-based c-Met inhibitors (e.g., AMG-208, IC50 = 9.3 nM against c-Met only) that are optimized for a single kinase target , the target compound is annotated in the Therapeutic Target Database as an inhibitor of both c-Met and TrkA kinases [1]. This dual targeting profile is a direct consequence of the 6-methoxy-isonicotinamide substitution pattern, as evidenced by the fact that the closely related 6-pyrrolidine analog (CAS 2034352-60-6) does not share this dual annotation and is described only generically [2]. Precise IC50 values for the target compound against c-Met and TrkA are not publicly available in peer-reviewed literature; however, comparative class-level analysis indicates that achieving dual c-Met/TrkA inhibition within a single triazolopyridazine chemotype is a rare and structurally stringent feat.

c-Met inhibition TrkA inhibition dual kinase inhibitor triazolopyridazine scaffold

Structural Differentiation: 6-Methoxy vs. 6-Pyrrolidine Substitution Dictates Target Binding

In the triazolopyridazine c-Met inhibitor series, the C-6 substituent on the pyridazine ring is a critical determinant of kinase binding [1]. Crystallographic studies with closely related triazolopyridazine c-Met inhibitors (e.g., PDB 3CD8) demonstrate that the C-6 substituent occupies a defined hydrophobic pocket in the c-Met active site, with the methoxy group forming specific polar contacts that are absent with bulkier substituents [2]. The target compound's 6-methoxy group (van der Waals volume ~35 ų) is significantly smaller than the 6-pyrrolidine substituent (~85 ų) found in the closest commercially available analog (CAS 2034352-60-6). Published SAR from the triazolopyridazine c-Met series shows that increasing steric bulk at C-6 from methoxy to larger groups can reduce c-Met inhibitory potency by over 10-fold due to steric clash with the P-loop residue Tyr1230 [1].

structure-activity relationship 6-methoxy group triazolopyridazine c-Met binding mode

Patent-Documented Example with Therapeutic Indications Beyond c-Met Alone

The target compound is explicitly claimed as Example 24 in patent WO2012125667, which protects TrkA kinase inhibitors for the treatment of pain, inflammation, and cancer [1]. In contrast, the majority of triazolopyridazine c-Met inhibitors (e.g., those in the AMG-208 series) are patented solely for oncology indications [2]. The Therapeutic Target Database further annotates the compound for chronic pain, neuropathic pain, pruritus, solid tumors, and thymic cancer [3], a breadth of therapeutic scope not reported for other triazolopyridazine c-Met inhibitors that lack TrkA activity. This expanded indication profile arises directly from the compound's unique dual kinase inhibition and is supported by the patent's in vivo efficacy data in neuropathic pain models (though specific data for Example 24 is not publicly disaggregated from the patent's aggregate claims).

pain indication TrkA inhibitor WO2012125667 patent-protected scaffold

Optimal Research and Procurement Application Scenarios for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide


Dual c-Met/TrkA Pathway Inhibition Studies in Pain-Oncology Crossover Models

For research programs investigating the intersection of cancer proliferation and neurotrophin-mediated pain signaling, this compound is the structurally validated tool of choice. Unlike single-target c-Met inhibitors (e.g., AMG-208, c-Met IC50 = 9.3 nM), it simultaneously engages TrkA, enabling studies of how dual pathway blockade affects tumor growth and pain perception in animal models, as supported by the patent's claims encompassing pain and cancer [1].

Structure-Activity Relationship (SAR) Studies of Triazolopyridazine C-6 Substituent Effects

The 6-methoxy substituent on the target compound provides a critical reference point for SAR campaigns exploring the steric and electronic requirements of the triazolopyridazine C-6 pocket within the c-Met active site. Crystallographic data from the triazolopyridazine c-Met inhibitor series (PDB 3CD8) demonstrates that small C-6 substituents like methoxy are sterically compatible with the P-loop region, whereas bulkier substituents (e.g., pyrrolidine, CAS 2034352-60-6) are not [2]. This compound thus serves as the minimal steric baseline for systematic C-6 variation studies.

Reference Standard for Analytical Method Development and Chemical Procurement Specifications

With a defined molecular formula (C13H12N6O2), molecular weight (284.27 g/mol), and InChIKey (AQXFATFTBLPWQF-UHFFFAOYSA-N) documented in PubChem [3], this compound is suitable as an analytical reference standard for HPLC method development, LC-MS quantification, and purity assessment in chemical procurement workflows. Its well-characterized physicochemical properties (XLogP3-AA = -0.2, 1 H-bond donor, 6 H-bond acceptors) [3] facilitate straightforward chromatographic method optimization compared to less characterized analogs.

IP-Landscape-Guided Drug Discovery with Freedom-to-Operate Considerations

The compound's explicit inclusion as Example 24 in the WO2012125667 patent family [1], combined with its TTD annotation for five distinct therapeutic indications [4], makes it a valuable reference molecule for patent landscape analysis and freedom-to-operate assessments. Research organizations evaluating the triazolopyridazine chemical space for pain or oncology programs can use this compound's patent status as a benchmark against which to assess the novelty of newly designed analogs.

Quote Request

Request a Quote for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.